molecular formula C25H22N4O5S B2944458 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-00-7

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2944458
CAS RN: 533870-00-7
M. Wt: 490.53
InChI Key: NURVPRJTVVONRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

The synthesis and characterization of quinazoline and quinoline derivatives have been explored for their potential pharmacological activities. Studies have demonstrated that such compounds exhibit a range of bioactivities, including diuretic, antihypertensive, and anticancer properties. For instance, certain quinazoline derivatives were evaluated for their diuretic and antihypertensive activities, showing significant efficacy compared to standard drugs (Rahman et al., 2014). Another study focused on benzamides and sulfonamides with a quinazoline or quinoline structure, identifying novel PI3K inhibitors and anticancer agents through bioisosteric principles, displaying potent antiproliferative activities against various cancer cell lines (Shao et al., 2014).

Synthetic Chemistry Applications

The synthetic pathways to create derivatives of quinoline and related compounds have been a subject of research, contributing to the development of new methodologies in organic chemistry. One approach involves the synthesis of sulfonylmethyl isoquinoline diones via a visible-light-promoted reaction, highlighting innovative strategies for constructing complex heterocyclic systems (Liu et al., 2016). Additionally, research into the synthesis of 1,2,4-triazole derivatives containing morpholine moieties as antimicrobial agents showcases the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Sahin et al., 2012).

Crystal Structure and Computational Studies

Crystal structure analysis and computational studies have been applied to derivatives of the mentioned compound to understand their molecular interactions and stability. For example, novel piperazine derivatives with 1,3,4-oxadiazole rings have been synthesized, with their structures confirmed by X-ray diffraction, DFT calculations, and Hirshfeld surface analysis, providing insights into their electrophilic and nucleophilic nature (Kumara et al., 2017).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-20-9-4-7-19(16-20)24-27-28-25(34-24)26-23(30)18-11-13-21(14-12-18)35(31,32)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURVPRJTVVONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.